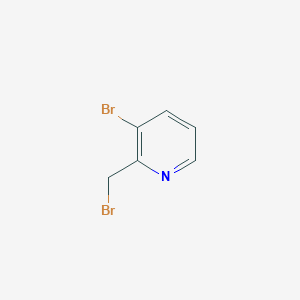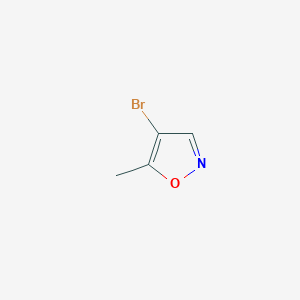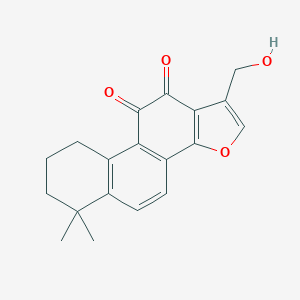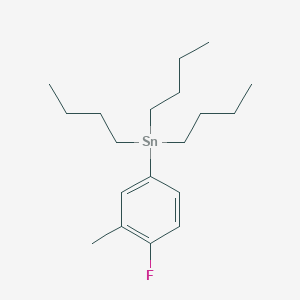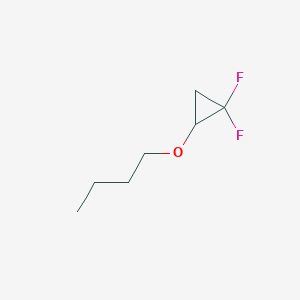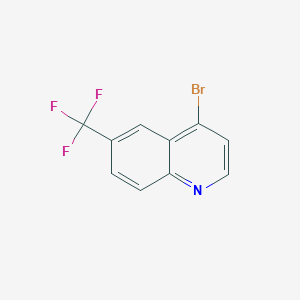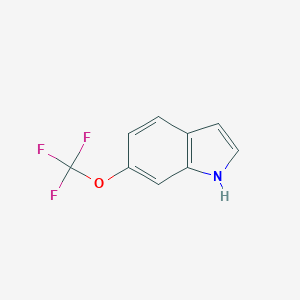
6-(Trifluoromethoxy)-1H-indole
Descripción general
Descripción
6-(Trifluoromethoxy)-1H-indole is a fluorinated indole derivative, a class of compounds known for their significance in medicinal chemistry due to their presence in many biologically active molecules. While the provided papers do not directly discuss 6-(Trifluoromethoxy)-1H-indole, they do provide insights into the chemistry of related fluorinated indoles, which can be used to infer properties and reactivity patterns for the compound .
Synthesis Analysis
The synthesis of fluorinated indoles, such as 6-(trifluoromethyl)indole, often involves the use of starting materials that can introduce the trifluoromethyl group into the indole core. For instance, N-(2-iodophenyl)trifluoroacetimidoyl chlorides have been used as starting materials for the synthesis of various trifluoromethylated heterocycles, including indoloquinazolines, through C-H bond functionalization . Similarly, bromoindole derivatives have been used to synthesize trifluoromethyldiazirinyl indoles, which serve as precursors for bioactive metabolites . These methods could potentially be adapted for the synthesis of 6-(Trifluoromethoxy)-1H-indole by incorporating the appropriate leaving groups and reaction conditions to introduce the trifluoromethoxy moiety.
Molecular Structure Analysis
The molecular structure of fluorinated indoles is characterized by the presence of a fluorinated substituent on the indole ring, which can significantly influence the electronic properties of the molecule. For example, the presence of a trifluoromethyl group can increase the lipophilicity and metabolic stability of the compound . The electronic effects of the trifluoromethyl group can also affect the absorption and emission spectra of indole derivatives, as seen in the case of triarylamines based on 6H-indolo[2,3-b]quinoxaline .
Chemical Reactions Analysis
Fluorinated indoles participate in a variety of chemical reactions. The introduction of trifluoromethyl and difluoroethyl radicals into indole derivatives has been achieved through radical-mediated dearomatization, leading to the synthesis of spirocyclic indolines . Additionally, the reactivity of 6-(difluoromethyl)indole with tryptophan synthase has been studied, showing that the enzyme processes the indolyl substrate without promoting dehalogenation . These studies suggest that 6-(Trifluoromethoxy)-1H-indole could also undergo unique chemical transformations influenced by the electron-withdrawing trifluoromethoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles are often altered by the introduction of fluorine atoms. For instance, the stability and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole have been characterized, with the trifluoromethyl analogs expected to have enhanced stability due to the strong carbon-fluorine bond . The presence of fluorine can also affect the boiling point, solubility, and overall reactivity of the compound. The synthesis of trifluoromethyl epoxy ethers and their reactions with aromatic amines to form trifluoromethyl indole derivatives further illustrate the versatility of fluorinated indoles in synthetic chemistry .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry - Bioactive Compounds
- The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .
- The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .
- The use of fluorine containing compounds for medicinal applications has seen an enormous increase . About 10% of all marketed pharmaceuticals contain a fluorine atom .
-
Microbiology - Antimicrobial Agent
- 6-(Trifluoromethoxy)-1H-indole has been evaluated for its antibacterial and antifungal properties against various bacterial and fungal strains.
- The specific methods of application or experimental procedures were not detailed in the source.
- The outcomes of these evaluations were not provided in the source.
-
Pharmaceutical Chemistry - Bioactive Compounds
- The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .
- The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .
- The use of fluorine containing compounds for medicinal applications has seen an enormous increase . About 10% of all marketed pharmaceuticals contain a fluorine atom .
-
Microbiology - Antimicrobial Agent
- 6-(Trifluoromethoxy)-1H-indole has been evaluated for its antibacterial and antifungal properties against various bacterial and fungal strains .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these evaluations were not provided in the source .
-
Chemistry - Synthesis of Heteroaromatic Trifluoromethyl Ethers
- A series of N-heterocycles have been transformed to the corresponding trifluoromethyl (perfluoroalkyl) ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .
- Trifluoromethyl triflate, which has generally been used as a reactive unit, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
- This reagent was easily prepared on a large scale (>100 grams) and is stable in either pure form or as a stock solution .
-
Chemistry - Properties of an Unusual Substituent
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODJNBPQUZSJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621997 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)-1H-indole | |
CAS RN |
467451-91-8 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)
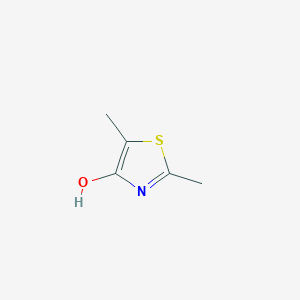
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
